5-(3-Chlorophenyl)-4,5,7,9,13-pentaazatricyclo[7.4.0.0^{2,6}]trideca-1(13),2(6),3-triene-8-thione
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Overview
Description
The compound contains a tricyclic system with three nitrogen atoms and a thione group. The presence of a chlorophenyl group indicates that the compound has aromatic properties. The compound is likely to be a heterocyclic compound due to the presence of non-carbon atoms (nitrogen and sulfur) in the ring structure .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the tricyclic system and the various functional groups. The presence of the nitrogen atoms and the sulfur atom would likely result in a polar compound. The chlorophenyl group would contribute to the compound’s aromaticity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthesis and Structural Analysis
Heterocyclic Compound Synthesis : One study detailed the synthesis of a compound through hetero-cyclization reactions involving chlorophenyl isothiocyanate, illustrating techniques that might be relevant to synthesizing complex structures like the one you mentioned (Yeo, Azizan, & Tiekink, 2019). The focus on single-crystal X-ray structure determination, NMR, IR, and UV spectroscopy could provide a methodological framework for analyzing similar compounds.
Crystal Structure Elucidation : Another research highlighted the crystal structure of a novel compound synthesized from a triazole derivative, underlining the importance of single-crystal X-ray diffraction in determining molecular geometry and interactions (Xue et al., 2008). This approach could be applied to investigate the detailed structure of complex heterocyclic compounds.
Potential Applications
Spectroscopic Properties and Molecular Interactions : Research on a bromophenyl and chlorophenyl triazole-thione derivative explored its molecular structure, spectroscopic properties, and crystal packing, highlighting the role of halogen bonding in stabilizing the crystal structure. Such studies can shed light on the potential applications of similar compounds in materials science or pharmaceuticals (Mirosław, Plech, & Wujec, 2015).
Chemical Reactivity and Molecular Dynamics : Investigations into the reactivity and molecular dynamics of complex heterocyclic structures, as demonstrated by studies on triazatricyclo undecenes, provide insights into how such compounds might interact under various conditions, which is crucial for developing new materials or drugs (Dotsenko et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(3-chlorophenyl)-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6-triene-8-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5S/c15-9-3-1-4-10(7-9)20-13-11(8-17-20)12-16-5-2-6-19(12)14(21)18-13/h1,3-4,7-8,16H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZBZFNPGTZPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C3C=NN(C3=NC(=S)N2C1)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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